B1577844 Brevinin-1SN1

Brevinin-1SN1

Cat. No.: B1577844
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1SN1 is a predicted antimicrobial peptide (AMP) derived from the skin secretion of the frog Hylarana spinulosa (细脊蛙) . It belongs to the Brevinin family, a well-characterized group of amphibian AMPs known for their broad-spectrum antimicrobial activity. The peptide has a sequence of LPAVLKVAAHILPTAICAISRRC and a length of 23 amino acids . Structurally, it features two conserved domains:

  • Pfam PF08018 (Antimicrobial_1), common to frog AMPs.
  • Pfam PF03032 (Brevenin/esculentin/gaegurin/rugosin family), associated with helical structures and membrane-disrupting activity .

This compound is annotated with multiple biological activities, including defense responses against Gram-positive bacteria, Gram-negative bacteria, fungi, and hemolytic activity (lysis of foreign erythrocytes) . However, these activities are predicted via bioinformatics tools (InterPro, UniProt) and lack experimental validation, as the peptide remains unpublished .

Properties

bioactivity

Gram+ & Gram-, Fungi, Mammalian cells,

sequence

FLPAVLKVAAHILPTAICAISRRC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brevinin-1SN1 shares functional and structural similarities with other Brevinin-family peptides but exhibits distinct sequence features and validation status. Below is a detailed comparison:

Structural Comparison

Property This compound Typical Brevinin Peptides (e.g., Brevinin-1E, Brevinin-2)
Sequence Length 23 residues 24–34 residues
C-terminal Domain Linear (no cyclic heptapeptide) Often cyclic (C-terminal disulfide bond)
Key Motifs LPAVLKVAAHILPTAICAISRRC Conserved glycine-rich N-terminal and C-terminal cysteines
Pfam Domains PF08018, PF03032 PF08018, PF03032

This compound lacks the cyclic C-terminal domain common in many Brevinins (e.g., Brevinin-2), which is critical for stabilizing α-helical structures and enhancing membrane interaction . Its shorter length and linear C-terminus may reduce stability but could lower hemolytic toxicity, a trade-off observed in some AMPs.

Functional Comparison

Activity This compound Brevinin-1E Brevinin-2
Antibacterial (Gram+) Predicted (IDA*) Experimentally confirmed Experimentally confirmed
Antibacterial (Gram–) Predicted (IDA*) Experimentally confirmed Experimentally confirmed
Antifungal Predicted (IDA*) Experimentally confirmed Moderate activity
Hemolysis Predicted (IDA*) High hemolytic activity Low hemolytic activity

*IDA: Inferred from Direct Assay (computational prediction).

This compound’s predicted activities align with the Brevinin family’s known dual antimicrobial/hemolytic functions. However, its lack of experimental validation contrasts with well-studied analogs like Brevinin-1E (from Rana esculenta), which shows potent activity against Staphylococcus aureus (MIC: 2–4 µM) but high hemolysis . Brevinin-2 peptides, in contrast, often exhibit lower hemolysis due to their cyclic C-terminal domains.

Source Organism and Evolutionary Context

This compound is sourced from Hylarana spinulosa, a frog species less studied than Rana or Pelophylax genera. This ecological niche may drive unique sequence adaptations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.